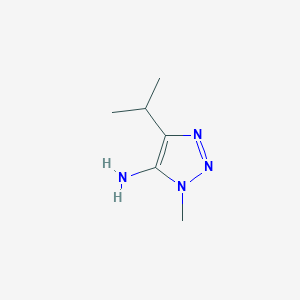
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
The synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products may include triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides, resulting in the formation of substituted triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.
Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The unique structure of this compound makes it a candidate for such studies.
Medicine: Triazole compounds are known for their pharmacological properties. This compound may be investigated for its potential therapeutic applications, including antifungal, antiviral, and anti-inflammatory activities.
Industry: In industrial applications, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the production of specialty polymers.
作用机制
The mechanism of action of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In biological systems, triazole compounds often interact with enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may be crucial for its biological activity. The molecular targets and pathways involved vary depending on the specific biological context.
相似化合物的比较
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound of the triazole family, which lacks the methyl and isopropyl substituents.
1-Methyl-1H-1,2,3-triazole: A similar compound with a methyl group at the 1-position but without the isopropyl group.
4-Isopropyl-1H-1,2,3-triazole: A compound with an isopropyl group at the 4-position but without the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.
属性
分子式 |
C6H12N4 |
|---|---|
分子量 |
140.19 g/mol |
IUPAC 名称 |
3-methyl-5-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-4(2)5-6(7)10(3)9-8-5/h4H,7H2,1-3H3 |
InChI 键 |
JBMGOPYYBCEFIG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(N=N1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


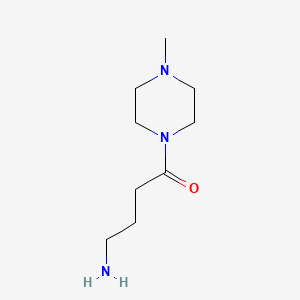


![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)

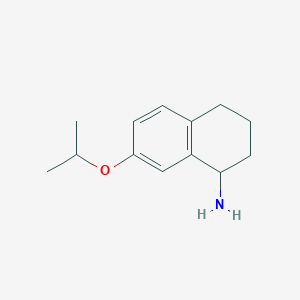
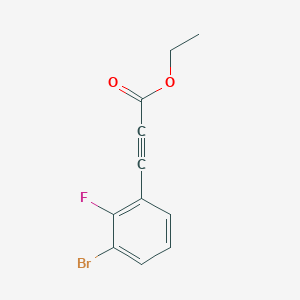
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
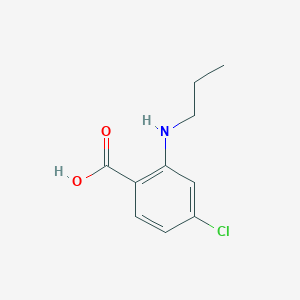
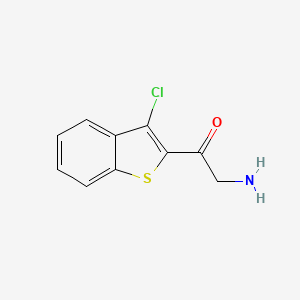

![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)

